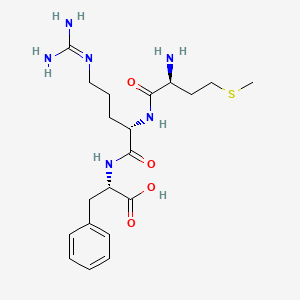

H-Met-Arg-Phe-OH

CAS No.: 67368-25-6

Cat. No.: VC2927553

Molecular Formula: C20H32N6O4S

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67368-25-6 |

|---|---|

| Molecular Formula | C20H32N6O4S |

| Molecular Weight | 452.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C20H32N6O4S/c1-31-11-9-14(21)17(27)25-15(8-5-10-24-20(22)23)18(28)26-16(19(29)30)12-13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12,21H2,1H3,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 |

| Standard InChI Key | OBVHKUFUDCPZDW-JYJNAYRXSA-N |

| Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |

| SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

| Canonical SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Introduction

Structural Characteristics and Chemical Identity

Basic Chemical Definition

H-Met-Arg-Phe-OH is a tripeptide comprised of three amino acid residues: methionine (Met), arginine (Arg), and phenylalanine (Phe), connected sequentially through peptide bonds. The "H-" prefix indicates a free amino group at the N-terminus, while the "-OH" suffix denotes a free carboxyl group at the C-terminus. This peptide belongs to the broader category of oligopeptides, which are characterized by their short chain length and relatively low molecular weight compared to proteins.

Structural Features

-

Methionine: Contains a sulfur atom in its side chain, introducing potential for redox chemistry and specific interactions

-

Arginine: Features a positively charged guanidino group, contributing basic properties and enabling electrostatic interactions

-

Phenylalanine: Contains an aromatic ring, providing hydrophobic character and potential for π-stacking interactions

The peptide contains multiple chiral centers (one at each α-carbon of the constituent amino acids), with the naturally occurring L-configuration typically used in synthetic preparations. The stereochemistry is crucial for biological recognition and activity in peptides.

Physical and Chemical Properties

Molecular Properties

Based on its chemical composition and by comparison with the related tetrapeptide H-Met-Arg-Phe-Ala-OH, the following properties can be estimated for H-Met-Arg-Phe-OH:

Stability Considerations

The stability profile of H-Met-Arg-Phe-OH is influenced by several factors related to its chemical structure:

-

The methionine residue contains a sulfur atom that is susceptible to oxidation, potentially affecting long-term stability when exposed to air or oxidizing agents

-

Like other peptides, H-Met-Arg-Phe-OH may be subject to hydrolysis in aqueous solutions, particularly at extreme pH values

-

The peptide likely requires storage at low temperatures, similar to the -20°C storage recommendation for related peptides

-

Freeze-drying (lyophilization) is likely the preferred method for long-term storage, as is standard practice with research-grade peptides

Analytical Characterization

Identification Methods

H-Met-Arg-Phe-OH can be characterized using various analytical techniques similar to those used for other peptides:

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity and for separation purposes

-

Mass Spectrometry (MS): Provides accurate molecular weight determination and can confirm sequence identity

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed structural information about the peptide backbone and side chains

-

Amino Acid Analysis: Confirms the ratio of constituent amino acids after complete hydrolysis

Comparison with Related Compounds

Relationship to H-Met-Arg-Phe-Ala-OH

The tetrapeptide H-Met-Arg-Phe-Ala-OH (also known as MRFA) is closely related to H-Met-Arg-Phe-OH, differing only by the addition of an alanine residue at the C-terminus. This tetrapeptide has been more extensively documented and has the following characteristics:

The addition of the alanine residue in H-Met-Arg-Phe-Ala-OH would alter its physicochemical properties compared to H-Met-Arg-Phe-OH, likely affecting aspects such as solubility, stability, and biological activity profiles.

Structural Variations and Their Significance

Different forms of these peptides may exist commercially, including:

-

Salt forms: Acetate or trifluoroacetate (TFA) salts are common for stabilization and improved solubility

-

Protected versions: For use in peptide synthesis, where certain reactive groups are temporarily blocked

-

Modified variants: Including N-terminal acetylation or C-terminal amidation, which can enhance stability and alter biological properties

These structural variations can significantly impact the peptide's properties and applications, including stability, solubility, and biological activity.

Future Research Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation regarding H-Met-Arg-Phe-OH:

-

Comprehensive characterization of physical and chemical properties specific to this tripeptide, including solubility profiles across different solvents and pH conditions

-

Evaluation of potential biological activities, including receptor binding studies and enzyme inhibition assays

-

Comparative studies between H-Met-Arg-Phe-OH and H-Met-Arg-Phe-Ala-OH to understand the impact of the additional alanine residue

-

Investigation of the tripeptide's potential as a building block for more complex peptide structures with therapeutic applications

Emerging Applications

Peptides of this nature could find relevance in several emerging areas:

-

Peptide-based therapeutics, an expanding field in pharmaceutical development

-

Targeted drug delivery systems, where short peptides can serve as targeting moieties

-

Advanced analytical applications, particularly in proteomic research

-

Nanomaterial development, where peptides are increasingly used for self-assembly and functionalization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume